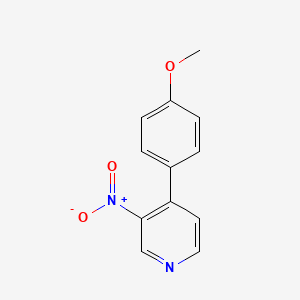
4-(4-Methoxyphenyl)-3-nitropyridine
Cat. No. B8500118
M. Wt: 230.22 g/mol
InChI Key: RJFIBAKUXWMYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07662823B2
Procedure details


4-Methoxyphenylboronic acid (24.54 g), 4-chloro-3-nitropyridine hydrochloride (26.24 g), Pd(Ph3P)4 (4 g) and K2CO3 (111 g) were combined in DME (500 mL). The reaction was heated to reflux for 10 hours. After the mixture cooled down to room temperature, it was poured into saturated aqueous NH4OAc (500 mL) solution. The aqueous phase was extracted with EtOAc (3×200 mL). The combined extract was concentrated to give a residue which was purified using silica gel chromatography (10% to 30% EtOAc/PE) to afford 10.6 g of Precursor 1, 3-Nitro-4-(4-methoxyphenyl)pyridine. MS m/z: (M+H)+ calcd for C12H11N2O3: 231.08; found 231.02. HPLC retention time: 1.07 minutes (column B).



[Compound]
Name
NH4OAc
Quantity
500 mL
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Cl.Cl[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][C:15]=1[N+:20]([O-:22])=[O:21].C([O-])([O-])=O.[K+].[K+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:20]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][C:14]=1[C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)([O-:22])=[O:21] |f:1.2,3.4.5,^1:38,40,59,78|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.54 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)B(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
26.24 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=C(C=NC=C1)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
111 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Four
[Compound]
|
Name
|
NH4OAc
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Six
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 10 hours
|
|
Duration
|
10 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with EtOAc (3×200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined extract
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=NC=CC1C1=CC=C(C=C1)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
